molecular formula C7H8N2O2 B13185746 2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one

2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one

Cat. No.: B13185746
M. Wt: 152.15 g/mol
InChI Key: RYMXOLDGMBKOJS-UHFFFAOYSA-N
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Description

2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H8N2O2. It features a pyridine ring substituted with an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one typically involves the reaction of 3-hydroxypyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(5-hydroxypyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-1-(5-hydroxypyridin-3-yl)ethanone

InChI

InChI=1S/C7H8N2O2/c8-2-7(11)5-1-6(10)4-9-3-5/h1,3-4,10H,2,8H2

InChI Key

RYMXOLDGMBKOJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1O)C(=O)CN

Origin of Product

United States

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